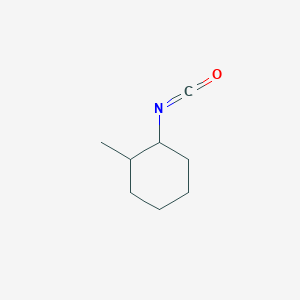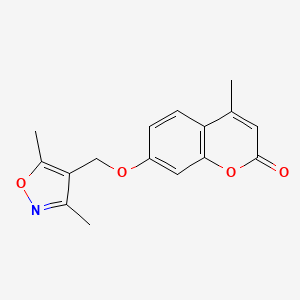![molecular formula C17H18O3 B2717229 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid CAS No. 84404-16-0](/img/structure/B2717229.png)
4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid” is not clearly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of “4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Molecular Distributions and Sources
4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid and related dicarboxylic acids have significant roles in atmospheric aerosols, contributing to our understanding of molecular distributions, sources, and formation pathways of aerosol particles. These compounds are formed via atmospheric oxidation of pollution-derived organic precursors and biogenic unsaturated fatty acids. Their study helps in assessing the impact of continental outflows and photochemical processes on marine aerosols, indicating the broader environmental implications of such organic compounds (Kawamura & Bikkina, 2016).
Antioxidant Activity Analysis
The study of antioxidants, including compounds structurally related to 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid, is crucial in fields ranging from food engineering to medicine. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests evaluate the antioxidant activity of these compounds, elucidating their applicability and advantages in various scientific domains (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating organic pollutants, including those structurally similar to 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid. This method enhances the degradation efficiency of recalcitrant compounds in wastewater, showcasing the potential of enzymatic treatments in environmental remediation efforts (Husain & Husain, 2007).
Biological Activities and Pharmacological Applications
Conjugates of compounds like 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid exhibit a range of biological activities, including antioxidant, anti-cancer, and antimicrobial effects. The conjugation significantly enhances these activities, although the high biological activity contrasted with low absorption presents challenges for pharmaceutical applications. Such research underlines the importance of structural modifications to improve bioavailability and efficacy (Pei et al., 2016).
Environmental Effects of Sunscreen Ingredients
Research into the environmental effects of sunscreen active ingredients, such as those structurally related to 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid, highlights the urgent need for evaluating the ecological impact of chemical compounds found in personal care products. These studies are crucial for developing safer formulations that minimize adverse effects on aquatic ecosystems and the food chain (Schneider & Lim, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-propan-2-ylphenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-5-3-13(4-6-14)11-20-16-9-7-15(8-10-16)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPCWFVDMPJKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2717152.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2717154.png)

![N1-(4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2717157.png)
![Ethyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2717158.png)

![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea](/img/structure/B2717163.png)
![4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)
![ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B2717165.png)
